![molecular formula C9H8BrN3O2 B2458862 Ethyl-6-Brom-[1,2,4]triazolo[1,5-a]pyridin-8-carboxylat CAS No. 2059932-43-1](/img/structure/B2458862.png)
Ethyl-6-Brom-[1,2,4]triazolo[1,5-a]pyridin-8-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a light yellow to yellow powder or crystal .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, such as “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI .Molecular Structure Analysis
The molecular structure of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” can be represented by the SMILES string "Nc1nc2c(Br)cccn2n1" . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a triazole ring .Physical And Chemical Properties Analysis
“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a solid at room temperature . It has a molecular weight of 270.09 .Wirkmechanismus
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate acts as a competitive inhibitor of the bromodomain of BRD4, preventing its binding to acetylated histones. This, in turn, leads to the downregulation of oncogenic gene expression and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BRD4 inhibition. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, including its potential use in combination therapy with other anticancer agents. It could also be studied for its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further studies could be conducted to optimize its pharmacokinetic properties and reduce its potential toxicity. Finally, the development of more potent and selective BRD4 inhibitors based on the structure of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate could also be explored.
Conclusion:
In conclusion, Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a promising compound for cancer therapy due to its potent antiproliferative activity and selectivity for BRD4 inhibition. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully explore its potential as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis method of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves the reaction of 6-bromo-1H-pyrazolo[3,4-b]pyridine with ethyl 2-azidoacetate in the presence of triethylamine and copper(I) iodide. This reaction results in the formation of Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate as a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Synthesemethodik
1,2,4-Triazolo[1,5-a]pyridine können mithilfe einer katalysatorfreien, additivfreien und umweltfreundlichen Methode unter Mikrowellenbedingungen synthetisiert werden . Diese Tandemreaktion beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden, einen Transamidierungsmechanismus, gefolgt von einer nukleophilen Addition mit Nitril und anschließender Kondensation, um die Zielverbindung in kurzer Reaktionszeit zu erhalten . Die Methodik zeigt einen breiten Substratspektrum und eine gute Toleranz gegenüber funktionellen Gruppen, was zur Bildung von Produkten in guten bis hervorragenden Ausbeuten führt .
Medizinische und pharmazeutische Anwendungen
1,2,4-Triazolo[1,5-a]pyridin mit einem Brückenkopf-Stickstoffatom findet sich üblicherweise in medizinischen und biologisch aktiven Verbindungen . Es zeigt zahlreiche Aktivitäten, darunter die Wirkung als RORγt-inverse Agonisten, PHD-1, JAK1 und JAK2-Inhibitoren . Diese Verbindungen werden zur Behandlung von Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und Hyperproliferationsstörungen eingesetzt .
Anwendungen in der Materialwissenschaft
Diese Arten von Verbindungen haben auch verschiedene Anwendungen in den Bereichen der Materialwissenschaften .
Antimikrobielle Anwendungen
Der Triazol-Kern ist als zentrale strukturelle Komponente in einer Reihe von Wirkstoffklassen vorhanden, wie z. B. antibakteriellen, antimykotischen, antikanker, antioxidativen, antiviralen, entzündungshemmenden, schmerzstillenden, antiepileptischen, antihypertensiven, antidepressiven, antidiabetischen, angstlösenden und antituberkulösen .
Kommerziell erhältliche Medikamente
Die kommerziell erhältlichen Medikamente, die Triazol enthalten, sind Fluconazol, Voriconazol (Antimykotikum), Trazodon, Nefazodon (Antidepressivum), Trapidil (Antihypertensivum), Estazolam (Sedativ-Hypnotikum), Rufinamid (Antiepileptikum) usw. .
Antimikrobielles Potenzial von substituierten 1,2,4-Triazolanaloga
Neben der therapeutischen Bedeutung von Triazolderivaten, wie sie in der Literatur bestätigt wurde, wurde beschlossen, ihr antimikrobielles, antioxidatives und antivirales Potenzial von substituierten 1,2,4-Triazolanaloga zu synthetisieren und zu untersuchen .
Safety and Hazards
Biochemische Analyse
Cellular Effects
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . It’s plausible that Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNVFGHMUTYTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)
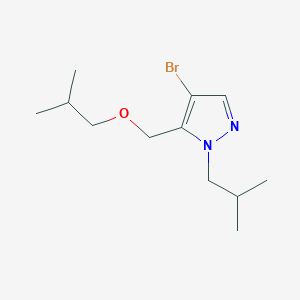
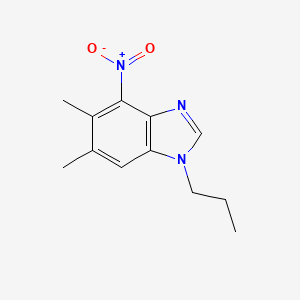

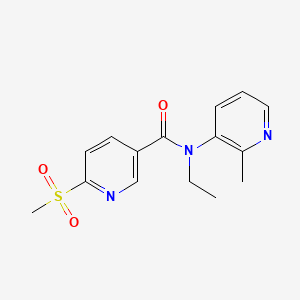
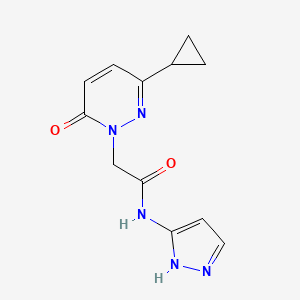
![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)
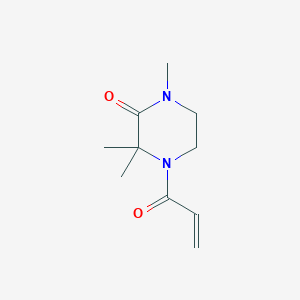

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)
